Mevaldic acid

Description

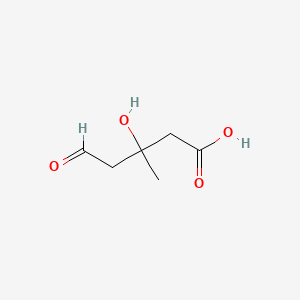

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYSIIDJAVQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-07-1 | |

| Record name | 3-Hydroxy-3-methyl-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mevaldic acid role in mevalonate pathway

An In-depth Technical Guide on the Role of Mevalonic Acid in the Mevalonate Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mevalonate (MVA) pathway is a critical and highly conserved metabolic cascade essential for the biosynthesis of a vast array of isoprenoids and sterols.[1][2] These molecules are fundamental to numerous cellular processes, including the maintenance of membrane integrity, cell signaling, protein prenylation, and the production of hormones.[3][4] At the heart of this pathway lies mevalonic acid (MVA), a six-carbon organic compound whose synthesis is the central rate-limiting step.[3][5] This guide provides a detailed examination of mevalonic acid's pivotal role, the enzymatic reactions that govern its formation and consumption, the complex regulatory networks that control its flux, and the experimental methodologies used to study this vital pathway. Understanding the intricacies of mevalonic acid's function is paramount for research into metabolic disorders, cancer, cardiovascular disease, and for the development of targeted therapeutics like statins.[5][6][7]

The Mevalonate Pathway: A Step-by-Step Analysis

The mevalonate pathway converts the basic two-carbon unit of acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The pathway can be conceptually divided into an "upper" and "lower" segment, with the formation of mevalonic acid marking the transition.

Upper Mevalonate Pathway: Synthesis of Mevalonic Acid

-

Formation of Acetoacetyl-CoA: The pathway initiates in the cytosol with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase .[8][9]

-

Synthesis of HMG-CoA: A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3][8]

-

Reduction to Mevalonic Acid: The subsequent step is the committed and rate-limiting reaction of the entire pathway.[3][10] The enzyme HMG-CoA reductase (HMGCR) , an integral protein of the endoplasmic reticulum, catalyzes the reduction of HMG-CoA to (R)-mevalonate, the biologically active enantiomer.[5][8] This reaction is NADPH-dependent, consuming two molecules of NADPH per molecule of HMG-CoA reduced.[1][8] The paramount importance of this step makes HMGCR a primary target for pharmacological intervention, most notably by statins.[1][5]

Lower Mevalonate Pathway: Conversion of Mevalonic Acid to Isoprenoid Precursors

Once synthesized, mevalonic acid undergoes a series of ATP-dependent reactions to produce the fundamental five-carbon building blocks.[8][11]

-

Phosphorylation: Mevalonate is first phosphorylated by mevalonate kinase (MVK) to produce mevalonate-5-phosphate.[1][2]

-

Second Phosphorylation: A second phosphate group is added by phosphomevalonate kinase (PMVK) , yielding mevalonate-5-pyrophosphate.[2]

-

Decarboxylation: Finally, mevalonate diphosphate decarboxylase (MVD) catalyzes an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).[1][12]

-

Isomerization: IPP can then be reversibly isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase .[1]

IPP and DMAPP are the foundational units for all downstream isoprenoid synthesis, including cholesterol, dolichol, coenzyme Q10, and substrates for protein prenylation like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2]

Visualizing the Mevalonate Pathway

The following diagram illustrates the core enzymatic steps leading from Acetyl-CoA to the key isoprenoid precursors.

Caption: Core enzymatic reactions of the mevalonate pathway.

Regulation of the Mevalonate Pathway

To maintain cellular homeostasis, the mevalonate pathway is subject to stringent multi-level regulation, primarily centered on HMG-CoA reductase (HMGCR).[2][13]

-

Transcriptional Control: The transcription of the HMGCR gene is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[3][13] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements in the HMGCR promoter, upregulating its transcription.[9][13]

-

Post-Translational Modification: HMGCR activity is regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when the cellular AMP:ATP ratio is high, thus conserving energy by halting the anabolic pathway.[3][9]

-

Protein Degradation: High levels of sterols, such as cholesterol, promote the ubiquitination and subsequent proteasomal degradation of the HMGCR protein, providing a direct feedback mechanism.[3][9]

-

Feedback Inhibition: Downstream products of the pathway, including cholesterol and non-sterol isoprenoids like FPP and GGPP, can allosterically inhibit HMGCR activity.[13] This feedback ensures that the accumulation of end-products attenuates the pathway's flux.[2][13]

Visualizing Pathway Regulation

Caption: Key regulatory mechanisms controlling the mevalonate pathway.

Quantitative Data

Quantitative analysis of enzyme kinetics provides crucial insights into pathway flux and regulation. While data varies between organisms, the following table presents kinetic parameters for key enzymes in the lower mevalonate pathway from the archaeon Thermoplasma acidophilum, demonstrating the types of quantitative data valuable to researchers.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Optimal Temp (°C) | Optimal pH | Source |

| Mevalonate-3-kinase (Ta1305) | (R)-mevalonate | 0.03 - 4.00 (range) | N/A | 55 | 8.5 | [14],[15] |

| Mevalonate-3-phosphate-5-kinase (Ta0762) | Mevalonate 3-phosphate | 0.03 - 1.00 (range) | N/A | 60 | 8.0 | [14],[15] |

| Note: kcat values were not specified in the source material but the experimental conditions for kinetic measurements were provided. |

Experimental Protocols

Studying the mevalonate pathway requires robust analytical techniques to quantify its intermediates and measure enzymatic activities.

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for the sensitive and specific quantification of mevalonate pathway metabolites.[2][13]

Objective: To quantify levels of mevalonic acid, mevalonate-5-phosphate, IPP, DMAPP, and other intermediates in biological samples.

Methodology:

-

Sample Preparation:

-

For cells or tissues, rapidly quench metabolism by flash-freezing in liquid nitrogen.[16]

-

Perform metabolite extraction using a cold solvent mixture, such as 80:20 methanol:water.

-

Centrifuge to pellet debris and collect the supernatant.

-

For samples with low analyte concentrations, a chemical derivatization step using a labeling reagent can be employed to improve chromatographic retention and detection sensitivity.[17]

-

-

Liquid Chromatography (LC) Separation:

-

Inject the extracted sample onto an appropriate LC column (e.g., reversed-phase or HILIC).

-

Use a gradient elution program to separate the metabolites based on their physicochemical properties.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

The LC eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This provides high specificity.

-

Quantify analytes by comparing their peak areas to those of a standard curve generated from authentic standards.

-

Caption: Workflow for metabolite quantification via LC-MS/MS.

HMG-CoA Reductase (HMGCR) Activity Assay

This protocol describes a common colorimetric or spectrophotometric assay to measure the activity of HMGCR and to screen for inhibitors.[18]

Objective: To measure the rate of NADPH consumption by HMGCR as it reduces HMG-CoA to mevalonate.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT).

-

Prepare solutions of HMG-CoA (substrate) and NADPH (cofactor).

-

Reconstitute purified HMGCR enzyme or prepare a cell lysate containing the enzyme.

-

For inhibitor screening, prepare a solution of the test compound (e.g., atorvastatin as a positive control).[18]

-

-

Assay Setup (96-well plate format):

-

Sample Wells: Add assay buffer, sample containing HMGCR, and NADPH.

-

Inhibitor Wells: Add assay buffer, HMGCR, the inhibitor compound, and NADPH.

-

Control Wells: Prepare wells for background controls (no enzyme or no substrate) to correct for non-enzymatic NADPH oxidation.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔOD/min) for each well.

-

Subtract the background rate from the sample and inhibitor rates.

-

Enzyme activity is proportional to this rate. For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

-

Caption: Workflow for the HMG-CoA Reductase (HMGCR) activity assay.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-glucose) is a powerful technique to quantify the dynamic flow of carbon through the mevalonate pathway.[16][20]

Objective: To determine the intracellular rates (fluxes) of the enzymatic reactions within the mevalonate pathway.

Methodology:

-

Isotopic Labeling: Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. Allow the cells to reach a metabolic and isotopic steady state.

-

Sample Collection: Harvest the cells, quench metabolism, and extract intracellular metabolites as described for LC-MS analysis.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns (mass isotopomer distributions) of key downstream metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.[16]

-

Flux Calculation:

-

Construct a stoichiometric model of the cell's central carbon metabolism, including the mevalonate pathway.

-

Use specialized software to fit the experimentally measured mass isotopomer distributions to the model.

-

The software calculates the set of metabolic fluxes that best explains the observed labeling patterns, providing a quantitative map of carbon flow through the pathway.[16]

-

Role in Disease and Drug Development

The central role of the mevalonate pathway in producing cholesterol and essential non-sterol isoprenoids makes it a critical nexus in human health and disease.

-

Cardiovascular Disease: The pathway's most well-known role is in cholesterol synthesis.[21] Elevated cholesterol is a major risk factor for atherosclerosis. Statins, which are HMGCR inhibitors, are highly effective at lowering cholesterol levels by blocking mevalonate production.[1][5]

-

Cancer: The mevalonate pathway is frequently upregulated in various cancers to meet the high demand for membrane synthesis, protein prenylation for signaling proteins (e.g., Ras, Rho), and other essential metabolites required for rapid cell proliferation and survival.[2][3] This makes the pathway an attractive target for cancer therapy. Inhibitors like statins and bisphosphonates (which inhibit farnesyl pyrophosphate synthase) have shown anti-tumor effects.[3][7][22]

-

Inflammatory and Autoimmune Disorders: Inherited deficiencies in mevalonate kinase lead to autoinflammatory diseases like Mevalonic Aciduria and Hyperimmunoglobulinemia D Syndrome (HIDS), highlighting the pathway's role in immune regulation.[1][4]

Conclusion

Mevalonic acid is the lynchpin of the mevalonate pathway, representing the product of the pathway's central regulatory and rate-limiting step. Its synthesis and subsequent conversion into IPP and DMAPP unlock the door to a vast and diverse world of essential biomolecules. The intricate regulation of its production underscores its importance in maintaining cellular health. For researchers and drug development professionals, a deep, technical understanding of mevalonic acid's role, supported by robust quantitative and experimental methodologies, is indispensable for unraveling disease mechanisms and designing next-generation therapeutics that target this fundamental metabolic pathway.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 4. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 6. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Mevalonate Pathway: A Core Metabolic Hub in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a critical and highly conserved metabolic cascade essential for the synthesis of a vast array of vital biomolecules.[1][2] This pathway commences with the simple precursor acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon isoprenoid units serve as the fundamental building blocks for a diverse class of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, vitamin K, and dolichols.[1][3] Consequently, the MVA pathway is integral to numerous cellular processes, from maintaining membrane integrity to regulating cell growth and differentiation.[1][4] Its dysregulation is implicated in a range of pathologies, most notably cancer, making it a prominent target for therapeutic intervention.[5][6]

Core Biosynthetic Sequence

The mevalonate pathway is a linear sequence of enzymatic reactions that can be broadly divided into an upper and a lower phase. The initial steps primarily occur in the cytosol of eukaryotic cells, with later stages also involving peroxisomes and the endoplasmic reticulum.[1][7]

Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate

-

Acetyl-CoA to Acetoacetyl-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA acetyltransferase (also known as thiolase).[1][8]

-

Acetoacetyl-CoA to HMG-CoA: Subsequently, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][3] This step is mediated by HMG-CoA synthase .[5]

-

HMG-CoA to Mevalonate: The conversion of HMG-CoA to (R)-mevalonate is the rate-limiting and irreversible step of the entire pathway.[2][3] This reaction is catalyzed by HMG-CoA reductase (HMGCR) , a critical enzyme that is the primary target of statin drugs.[2][9] The reaction consumes two molecules of NADPH.[9]

Lower Mevalonate Pathway: From Mevalonate to Isoprenoid Precursors

-

Mevalonate to Mevalonate-5-Phosphate: Mevalonate is phosphorylated at its C5 hydroxyl group by mevalonate kinase (MVK) , consuming one molecule of ATP to produce mevalonate-5-phosphate.[3][7]

-

Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate: A second phosphorylation event, catalyzed by phosphomevalonate kinase (PMK) , adds another phosphate group to form mevalonate-5-pyrophosphate, again at the expense of ATP.[7]

-

Mevalonate-5-Pyrophosphate to Isopentenyl Pyrophosphate (IPP): The final step in the formation of the first key isoprenoid building block is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate decarboxylase (MVD) , yielding isopentenyl pyrophosphate (IPP).[7]

-

Isomerization of IPP to DMAPP: IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl diphosphate isomerase (IDI) .[7]

Both IPP and DMAPP are then utilized in downstream pathways for the synthesis of a vast array of isoprenoid compounds, including cholesterol, ubiquinone (coenzyme Q), and for the prenylation of proteins.[5][10]

Pathway Regulation and Therapeutic Inhibition

The mevalonate pathway is tightly regulated to ensure a balanced production of its essential products while preventing the accumulation of potentially toxic intermediates.[5] The primary point of regulation is the enzyme HMG-CoA reductase.

Transcriptional Regulation: The expression of the HMGCR gene is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2.[5][8] When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol biosynthesis, including HMGCR.[5][8]

Post-Translational Regulation: HMGCR activity is also modulated by post-translational modifications. For instance, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can phosphorylate and inhibit HMGCR.[5][8]

Feedback Inhibition: The end-products of the pathway, particularly cholesterol and its derivatives, exert feedback inhibition on the pathway, primarily by suppressing the activation of SREBPs.[4]

Given its central role in cellular metabolism and proliferation, the mevalonate pathway is a significant target for drug development, particularly in oncology and for managing hypercholesterolemia.

Key Inhibitors of the Mevalonate Pathway

| Inhibitor Class | Target Enzyme | Examples | Therapeutic Application |

| Statins | HMG-CoA Reductase (HMGCR) | Lovastatin, Simvastatin, Fluvastatin | Hypercholesterolemia, Investigational for Cancer |

| Bisphosphonates | Farnesyl Diphosphate Synthase (FDPS) | Zoledronic acid, Alendronate | Osteoporosis, Cancer (bone metastases), Investigational for Cancer |

| Farnesyltransferase Inhibitors | Farnesyltransferase (FTase) | Lonafarnib, Tipifarnib | Investigational for Cancer |

| Geranylgeranyltransferase Inhibitors | Geranylgeranyltransferase I (GGTase-I) | GGTI-298 | Preclinical Cancer Research |

| Other Investigational Inhibitors | Mevalonate-pyrophosphate decarboxylase, Squalene synthase | 6-Fluoromevalonate, YM-53601 | Preclinical Cancer Research |

This table summarizes major classes of inhibitors targeting the mevalonate pathway. The therapeutic applications listed include both approved uses and areas of active investigation.[10][11]

Experimental Protocols

Detailed experimental protocols are highly specific to the laboratory and the particular research question. However, the following outlines the general methodologies for key experiments used to investigate the mevalonate pathway.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme of the pathway.

Principle: The assay quantifies the conversion of HMG-CoA to mevalonate. A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reaction.

General Protocol:

-

Preparation of Cell Lysates or Microsomal Fractions: Cells or tissues are homogenized in a suitable buffer to release the cellular contents. For more specific analysis, a microsomal fraction containing HMG-CoA reductase can be isolated by differential centrifugation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution, a known concentration of the substrate HMG-CoA, and the co-factor NADPH.

-

Initiation of Reaction: The reaction is initiated by adding the cell lysate or microsomal fraction to the reaction mixture.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Enzyme Activity: The rate of NADPH consumption is proportional to the HMG-CoA reductase activity, which can be calculated using the Beer-Lambert law.

Cell Proliferation Assay (e.g., MTT Assay) in Response to Pathway Inhibitors

This assay is used to determine the effect of mevalonate pathway inhibitors on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment with Inhibitors: The cells are treated with various concentrations of a mevalonate pathway inhibitor (e.g., a statin) for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and dose-response curves can be generated.

Visualizations

Mevalonic Acid Biosynthesis Pathway

Caption: The core enzymatic steps of the mevalonic acid biosynthesis pathway.

Regulation of HMG-CoA Reductase

Caption: Key regulatory inputs controlling the activity of HMG-CoA Reductase.

Experimental Workflow for Inhibitor Screening

Caption: A logical workflow for screening mevalonate pathway inhibitors.

References

- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 2. fiveable.me [fiveable.me]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 9. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Mevaldic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic reactions involved in the conversion of mevaldic acid, a key intermediate in the mevalonate pathway. This pathway is a critical metabolic route for the biosynthesis of isoprenoids and sterols, making it a significant target for drug development, particularly in the areas of cholesterol management and oncology.[1][2] This document details the enzymes responsible for the conversion of this compound, their kinetic properties, and detailed experimental protocols for their study.

Introduction to the Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic cascade that begins with acetyl-CoA and leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] These five-carbon units are the foundational building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[3][5] The pathway is tightly regulated, primarily at the level of HMG-CoA reductase, the enzyme targeted by statin drugs.[3][5] The conversion of this compound is a crucial step within this pathway, leading to the formation of mevalonate.

Core Enzymology of this compound Conversion

The primary enzyme responsible for the direct conversion of this compound is Mevaldate Reductase . Following the formation of mevalonate, Phosphomevalonate Kinase catalyzes a key phosphorylation step.

Mevaldate Reductase (EC 1.1.1.32 and EC 1.1.1.33)

Mevaldate reductase catalyzes the reduction of mevaldate to (R)-mevalonate. This reaction can be dependent on either NADH (EC 1.1.1.32) or NADPH (EC 1.1.1.33) as the reducing equivalent.[5][6] The enzyme belongs to the family of oxidoreductases and is also classified among aldehyde reductases.[7][8][9]

Reaction:

Mevaldate + NAD(P)H + H⁺ ⇌ (R)-Mevalonate + NAD(P)⁺

Studies on mevaldate reductase from rat liver have shown that the enzyme is inhibited by barbiturates.[7][9] Due to its properties, it has been suggested that mevaldate reductase be reclassified as a member of the animal tissue aldehyde reductase group (EC 1.1.1.2).[7]

Quantitative Data for Aldehyde Reductases (as a proxy for Mevaldate Reductase)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Cofactor | Reference |

| Pig Kidney | D-Glyceraldehyde | 4.8 ± 0.7 | Not Reported | ~7.0 | NADPH | [10] |

| Human Placenta (Type I) | D-Glyceraldehyde | Not Reported | Not Reported | 6.0 | NADH/NADPH | [11] |

| Human Placenta (Type II) | D-Glyceraldehyde | Not Reported | Not Reported | 7.0 | NADPH | [11] |

| Human Liver | DL-Glyceraldehyde | Not Reported | Not Reported | ~7.0 | NADPH | [12] |

Phosphomevalonate Kinase (EC 2.7.4.2)

Phosphomevalonate kinase (PMK) is a crucial enzyme in the mevalonate pathway that catalyzes the ATP-dependent phosphorylation of mevalonate 5-phosphate to produce mevalonate 5-diphosphate.[13] This enzyme is essential for the biosynthesis of isoprenoids.[13]

Reaction:

(R)-5-Phosphomevalonate + ATP ⇌ (R)-5-Diphosphomevalonate + ADP

Quantitative Data for Phosphomevalonate Kinase

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Divalent Cation | Reference |

| Pig Liver | Phosphomevalonate | 75 | 51 | 7.5 - >9.5 | Mg2+ | [1] |

| Pig Liver | ATP | 460 | 51 | 7.5 - >9.5 | Mg2+ | [1] |

| S. cerevisiae (30°C) | Mevalonate-5-phosphate | 885 | 4.51 | 7.2 | Mg2+ | [10] |

| S. cerevisiae (37°C) | Mevalonate-5-phosphate | 880 | 5.33 | 7.2 | Mg2+ | [10] |

| S. cerevisiae (30°C) | ATP | 98.3 | 4.51 | 7.2 | Mg2+ | [10] |

| S. cerevisiae (37°C) | ATP | 74.3 | 5.33 | 7.2 | Mg2+ | [10] |

Experimental Protocols

Purification of Mevaldate Reductase (from Rat Liver - Partial Purification)

This protocol is based on the partial purification of mevaldate reductase from rat liver as described in the literature.[7][9]

-

Homogenization: Homogenize fresh rat liver in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and a reducing agent like dithiothreitol).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cytosol to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the buffer. Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl).

-

Assay Fractions: Collect fractions and assay for mevaldate reductase activity to identify the fractions containing the enzyme.

-

Concentration: Pool the active fractions and concentrate using ultrafiltration.

Spectrophotometric Assay for Mevaldate Reductase Activity

This assay measures the activity of mevaldate reductase by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.[8]

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADPH or NADH (0.2 mM)

-

This compound (substrate, concentration to be varied for kinetic studies, e.g., 0.1-5 mM)

-

Enzyme preparation

Procedure:

-

Prepare a reaction mixture containing the buffer and NAD(P)H in a cuvette.

-

Add the enzyme preparation to the cuvette and incubate for a few minutes at a constant temperature (e.g., 37°C) to equilibrate.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

A blank reaction without the enzyme or without the substrate should be run as a control.

Purification of Phosphomevalonate Kinase (from Pig Liver)

This protocol is for the purification of phosphomevalonate kinase to homogeneity from pig liver.[1]

-

Homogenization and Centrifugation: Homogenize fresh pig liver in a buffer containing a sulfhydryl-containing reagent (essential for activity). Centrifuge to obtain the cytosolic fraction.

-

Ammonium Sulfate Fractionation: Perform ammonium sulfate precipitation to enrich for the enzyme.

-

Ion-Exchange Chromatography: Subject the active fraction to chromatography on a DEAE-cellulose column.

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange column using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

Affinity Chromatography: An affinity chromatography step using a ligand that mimics ATP or phosphomevalonate could be employed for higher purity.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for Phosphomevalonate Kinase Activity

This is a coupled enzyme assay that measures the production of ADP, which is then used to oxidize NADH.[10] The decrease in NADH is monitored at 340 nm.

Reagents:

-

Tris-HCl buffer (200 mM, pH 7.2)

-

KCl (100 mM)

-

MgCl₂ (10 mM)

-

NADH (0.81 mM)

-

Phosphoenolpyruvate (1.5 mM)

-

Pyruvate kinase (0.682 U)

-

Lactate dehydrogenase (0.990 U)

-

ATP (concentration to be varied, e.g., 0.1-8.0 mM)

-

Mevalonate-5-phosphate (concentration to be varied, e.g., 0.2-10.0 mM)

-

Purified phosphomevalonate kinase (e.g., 0.1 µg)

Procedure:

-

Combine all reagents except ATP and mevalonate-5-phosphate in a 96-well plate or cuvette.

-

Add the phosphomevalonate kinase and incubate for a few minutes at the desired temperature (e.g., 30°C or 37°C).

-

Initiate the reaction by adding the substrates (ATP and mevalonate-5-phosphate).

-

Monitor the decrease in absorbance at 339 nm (or 340 nm) over time.

-

The rate of the reaction is proportional to the rate of NADH oxidation.

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway

The enzymatic conversion of this compound is a central part of the mevalonate pathway, which is essential for isoprenoid and sterol biosynthesis.

Experimental Workflow for Enzyme Kinetic Analysis

A typical workflow for determining the kinetic parameters of an enzyme like mevaldate reductase or phosphomevalonate kinase is outlined below.

Relevance in Drug Development

The mevalonate pathway is a well-established target for therapeutic intervention. Statins, which inhibit HMG-CoA reductase, are widely used to lower cholesterol levels.[3][5] However, other enzymes in the pathway, including those involved in this compound conversion, represent potential targets for the development of new drugs. Inhibitors of these enzymes could be valuable for treating hypercholesterolemia, as well as certain cancers that exhibit a dependency on the mevalonate pathway for cell proliferation.[1][2][14] Understanding the detailed enzymology and kinetics of these reactions is therefore of paramount importance for the rational design of novel therapeutics.

References

- 1. Purification and characterization of the multiple forms of aldehyde reductase in ox kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and kinetic determinants of aldehyde reduction by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures and kinetic studies of a laboratory evolved aldehyde reductase explain the dramatic shift of its new substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GitHub - MCGhetu/Enzyme-Kinetics---Activation-Model [github.com]

- 7. Some properties and a suggested reclassification of mevaldate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bovine lens aldehyde reductase (aldose reductase). Purification, kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Kinetics and mechanism of action of aldehyde reductase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and properties of aldehyde reductases from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human liver aldehyde reductase: pH dependence of steady-state kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jackwestin.com [jackwestin.com]

- 14. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Mevaldic Acid: A Key Intermediate in the Mevalonate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isoprenoids and steroids. A key, though sometimes overlooked, intermediate in this pathway is mevaldic acid (3-hydroxy-3-methylglutaraldehydic acid). This technical guide provides a comprehensive overview of the role of this compound as a direct precursor to mevalonic acid, the central C6 intermediate of the pathway. The conversion of this compound to mevalonic acid is a crucial reduction step catalyzed by the enzyme mevaldate reductase. This document will delve into the biochemical context of this conversion, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The reduction of this compound to mevalonic acid is an essential step in the biosynthesis of a vast array of vital molecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[1] Understanding the kinetics and regulation of this conversion is paramount for researchers in fields ranging from metabolic diseases to cancer biology and drug development.

Biochemical Context and Signaling Pathway

This compound is formed as a transient intermediate during the two-step reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a reaction catalyzed by the rate-limiting enzyme of the mevalonate pathway, HMG-CoA reductase. While often not depicted in simplified pathway diagrams, the reaction proceeds through the formation of a mevaldyl-CoA thiohemiacetal which then releases Coenzyme A to form mevaldehyde (this compound). This aldehyde is then immediately reduced by the same enzyme to mevalonic acid.

However, an independent enzyme, mevaldate reductase, also exists that can catalyze the reduction of free this compound to mevalonic acid.[2][3] This enzyme, historically classified as EC 1.1.1.33, is now included with alcohol dehydrogenase (EC 1.1.1.1) or considered a type of aldehyde reductase (EC 1.1.1.2).[4] This suggests a broader substrate specificity and places the conversion of this compound within the larger context of cellular aldehyde metabolism. The reaction is dependent on the reducing equivalent NADPH or NADH.[5]

The overall mevalonate pathway, highlighting the position of this compound, can be visualized as follows:

Quantitative Data

Quantitative kinetic data for the specific reduction of this compound by mevaldate reductase is sparse in the literature. However, studies on related aldehyde reductases provide insights into the potential enzymatic properties. The enzyme purified from rat liver has a molecular weight of approximately 27,000-30,000 Da.[3] It is known to be inhibited by barbiturates.[2][3]

| Parameter | Value | Organism/Source | Reference |

| Enzyme | Mevaldate Reductase (Aldehyde Reductase) | Rat Liver | [3] |

| Molecular Weight | 27,000 - 30,000 Da | Rat Liver | [3] |

| Inhibitors | Barbiturates (e.g., sodium aminobarbitone, thiobarbituric acid) | Not Specified | [2] |

| Cofactor | NADPH (preferred), NADH | Rat Liver | [5] |

Experimental Protocols

Purification of Mevaldate Reductase (Aldehyde Reductase) from Rat Liver

The following protocol is adapted from procedures described for the purification of aldehyde reductases from rat liver.[7][8][9]

Materials:

-

Fresh or frozen rat livers

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Ammonium sulfate

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM DTT)

-

Chromatography resins (e.g., DEAE-Sephacel, Blue Sepharose)

-

Elution buffers for chromatography

Procedure:

-

Homogenization: Homogenize rat livers in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to enrich for the enzyme. Collect the protein fraction that precipitates between 40% and 70% saturation.

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sephacel column equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer.

-

Affinity Chromatography: Pool the active fractions from the ion-exchange column and apply to a Blue Sepharose column. This resin has an affinity for NAD(P)H-dependent enzymes. Elute the bound enzyme with a high concentration of NADP+ or a salt gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for Mevaldate Reductase Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of this compound.[2]

Materials:

-

Purified mevaldate reductase

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

NADPH solution (in assay buffer)

-

This compound solution (substrate)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH to a final concentration of 0.1-0.2 mM.

-

Add a specific amount of the purified enzyme solution to the cuvette.

-

Initiate the reaction by adding the this compound substrate. The final concentration of this compound should be varied to determine kinetic parameters.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction.

Conclusion

This compound serves as a direct and important precursor to mevalonic acid within the essential mevalonate pathway. Its conversion, catalyzed by mevaldate reductase (an aldehyde reductase), represents a key reductive step. While specific quantitative data for this particular enzyme-substrate interaction remains an area for further investigation, the established protocols for the purification and assay of related aldehyde reductases provide a solid foundation for future research. A deeper understanding of the role and regulation of this compound metabolism will undoubtedly contribute to advancements in the study of metabolic disorders and the development of novel therapeutic strategies targeting the mevalonate pathway.

References

- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 2. Enzyme Activity Measurement of Mevaldate Reductase (NADPH) Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Some properties and a suggested reclassification of mevaldate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevaldate reductase - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of aldehyde dehydrogenase from rat liver mitochondria by alpha-cyanocinnamate affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Isolation and characterization of rat liver aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of Mevaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevaldic acid, also known as 3-hydroxy-3-methyl-glutaraldehydic acid, is a key, albeit transient, intermediate in the biosynthesis of mevalonic acid, a crucial precursor for the synthesis of cholesterol, steroids, and other isoprenoids. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its role in the mevalonate pathway, the enzymatic processes it undergoes, and the experimental evidence that has shaped our understanding of this pivotal molecule. This document includes detailed experimental methodologies, quantitative data, and visualizations to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Discovery and Early History

The journey to understanding this compound is intrinsically linked to the elucidation of the cholesterol biosynthesis pathway. In the mid-20th century, researchers were actively seeking the intermediates that bridge the gap between acetyl-CoA and the formation of isoprenoid units. The discovery of mevalonic acid by Karl Folkers and his team at Merck in 1956 was a landmark achievement in this field.

Subsequent investigations into the enzymatic conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid led to the proposal of this compound as a potential intermediate. Early studies in the late 1950s provided the first experimental evidence for this hypothesis.

A pivotal 1957 study demonstrated the biological conversion of this compound to mevalonic acid in a rat liver homogenate system. This provided strong support for its role as a direct precursor to mevalonic acid. The enzyme responsible for this conversion was later identified and named mevaldate reductase.

The Role of this compound in the Mevalonate Pathway

This compound exists as an enzyme-bound intermediate in the two-step reduction of HMG-CoA to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase. This reaction is the rate-limiting step in the mevalonate pathway, making it a key target for cholesterol-lowering drugs such as statins.

The currently accepted mechanism involves two successive hydride transfers from NADPH. The first reduction of HMG-CoA forms a hemi-thioacetal intermediate, mevaldyl-CoA. This intermediate then collapses to release Coenzyme A and form mevaldehyde (this compound), which remains bound to the enzyme. The second NADPH-dependent reduction then converts the aldehyde group of this compound to the primary alcohol of mevalonic acid. While this compound is a distinct chemical entity in this process, it is not typically released as a free molecule from the enzyme active site.

Caption: Workflow for the enzymatic conversion of this compound.

Lactobacillus acidophilus Bioassay for Mevalonic Acid

This bioassay relies on the fact that certain strains of Lactobacillus acidophilus require mevalonic acid for growth. The amount of bacterial growth is proportional to the concentration of mevalonic acid in the sample.

Materials:

-

Lactobacillus acidophilus strain requiring mevalonic acid (e.g., ATCC 4963)

-

Mevalonic acid standard solutions

-

Sterile culture tubes

-

Incubator (37°C)

-

Spectrophotometer (for measuring optical density)

-

Specialized growth medium lacking mevalonic acid (containing all other necessary nutrients)

Procedure:

-

Preparation of Inoculum: Grow a fresh culture of L. acidophilus in a complete medium (containing mevalonic acid). Wash the cells with sterile saline to remove any residual mevalonic acid.

-

Preparation of Assay Tubes: To a series of sterile culture tubes, add a fixed volume of the specialized growth medium.

-

Addition of Standards and Samples: Add varying known concentrations of the mevalonic acid standard to a set of tubes to create a standard curve. Add the unknown samples (from the enzymatic conversion assay) to other tubes. Include a negative control with no added mevalonic acid.

-

Inoculation: Inoculate all tubes with a standardized amount of the washed L. acidophilus inoculum.

-

Incubation: Incubate the tubes at 37°C for a specified period (e.g., 24-48 hours), or until sufficient growth has occurred in the standard tubes.

-

Measurement of Growth: Measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).

-

Data Analysis: Plot the optical density of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of mevalonic acid in the unknown samples.

Mevaldate Reductase: The Key Enzyme

Mevaldate reductase is the enzyme responsible for the final reduction step in the conversion of HMG-CoA to mevalonic acid. It specifically catalyzes the NADPH-dependent reduction of the aldehyde group of this compound to a primary alcohol.

Enzyme Properties

| Property | Description |

| Enzyme Commission (EC) Number | EC 1.1.1.33 (mevaldate reductase (NADPH)) |

| Cofactor | NADPH |

| Reaction Catalyzed | (R)-mevalonate + NADP⁺ ⇌ mevaldate + NADPH + H⁺ |

| Cellular Location | Cytosol |

Kinetic Parameters

Detailed kinetic data for mevaldate reductase is limited, in part because its substrate, this compound, is unstable and the reaction occurs as part of the larger HMG-CoA reductase complex. However, studies on purified or partially purified mevaldate reductase have provided some insights. The Michaelis constant (Km) for mevaldate is generally in the micromolar range, indicating a high affinity of the enzyme for its substrate. The specific activity is often expressed as the amount of mevalonate produced per unit time per milligram of enzyme.

Conclusion and Future Directions

The discovery and characterization of this compound have been instrumental in delineating the intricate steps of the mevalonate pathway. While its existence as a free intermediate is transient and likely confined to the active site of HMG-CoA reductase, its role is undeniable. For researchers in drug development, a thorough understanding of the entire reaction mechanism, including the transient intermediates, is crucial for designing novel inhibitors of cholesterol biosynthesis.

Future research may focus on:

-

Advanced Structural Biology: High-resolution crystallographic or cryo-EM studies of HMG-CoA reductase with substrate analogs that trap the this compound intermediate could provide unprecedented detail of the active site and the catalytic mechanism.

-

Novel Inhibitor Design: Targeting the mevaldate reductase active site within the HMG-CoA reductase complex could offer a new strategy for inhibiting mevalonate synthesis.

-

Metabolic Engineering: A deeper understanding of the stability and reactivity of this compound could inform efforts in metabolic engineering to produce valuable isoprenoids in microbial systems.

This technical guide serves as a foundational resource, consolidating the historical context and experimental basis of our knowledge of this compound, and aims to facilitate further research and innovation in this critical area of biochemistry and medicine.

chemical structure and properties of mevaldic acid

An In-depth Technical Guide on the Core Chemical Structure and Properties of Mevaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a critical intermediate in the biosynthesis of isoprenoids, serves as the direct precursor to mevalonic acid in the mevalonate pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. It includes a detailed summary of its physicochemical characteristics, its role in the mevalonate pathway, and methodologies for its synthesis and analysis, with a focus on its enzymatic conversion to mevalonic acid. This document is intended to be a valuable resource for researchers and professionals involved in the study of cholesterol biosynthesis, isoprenoid metabolism, and the development of therapeutic agents targeting these pathways.

Chemical Structure and Identification

This compound, systematically named 3-hydroxy-3-methyl-glutaraldehydic acid , is a chiral aldehyde that plays a pivotal role as an intermediate in the mevalonate pathway. It is structurally differentiated from its downstream product, mevalonic acid, by the presence of an aldehyde functional group at the C-5 position, in place of a primary alcohol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-hydroxy-3-methyl-glutaraldehydic acid |

| Synonyms | Mevaldate |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of isolated this compound are limited due to its transient nature as a metabolic intermediate. However, its structural features suggest the following properties:

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Physical State | Expected to be a liquid or semi-solid at room temperature |

| Solubility | Predicted to be soluble in water and polar organic solvents |

| pKa | The carboxylic acid group is expected to have a pKa value in the range of 3-5 |

| Stability | This compound is relatively unstable and can undergo dehydration and decarboxylation to form 3-methylcrotonaldehyde. Its acetal derivatives, such as the 5,5-dimethoxy form, are more stable and have been used in its synthesis and study. |

Biological Role: The Mevalonate Pathway

This compound is a key intermediate in the mevalonate pathway, the metabolic cascade responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids essential for diverse cellular functions. The formation of this compound is a critical step that precedes the synthesis of mevalonic acid.

The biosynthesis of this compound is proposed to occur via the reduction of the thioester group of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Subsequently, this compound is reduced to mevalonic acid by the enzyme mevaldate reductase.[1]

Below is a diagram illustrating the position of this compound within the initial steps of the mevalonate pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported, often involving the use of more stable derivatives due to the inherent instability of the free aldehyde. One reported synthesis involves the preparation of the N,N'-dibenzylethylenediammonium salt of 3-hydroxy-3-methyl-5,5-dimethoxypentanoic acid, which can be carefully hydrolyzed to yield this compound.[1]

Enzymatic Conversion of this compound to Mevalonic Acid

The reduction of this compound to mevalonic acid is catalyzed by the enzyme mevaldate reductase . This enzyme has been classified under two EC numbers, EC 1.1.1.32 (NAD⁺ dependent) and EC 1.1.1.33 (NADP⁺ dependent), though it is now largely considered to be a function of alcohol dehydrogenase (EC 1.1.1.1).

A detailed protocol for studying this conversion can be adapted from the work of Schlesinger and Coon (1961), who investigated this reaction using a partially purified enzyme from the liver.

Experimental Workflow for Enzymatic Conversion:

Key Components of the Assay:

-

Enzyme Source: Partially purified mevaldate reductase from a suitable tissue source (e.g., rat liver).

-

Substrate: A freshly prepared solution of this compound.

-

Cofactor: NADH or NADPH.

-

Buffer: A suitable buffer to maintain optimal pH for the enzyme (e.g., phosphate buffer).

-

Detection Method: The formation of mevalonic acid can be monitored by various methods, including chromatographic techniques (HPLC, GC-MS) or by coupling the reaction to a subsequent enzymatic assay where the oxidation of the cofactor is measured spectrophotometrically.

Analytical Methodologies

The analysis of this compound is challenging due to its low physiological concentrations and instability. Analytical methods are often adapted from those used for mevalonic acid and other organic acids.

Table 3: Analytical Techniques for this compound

| Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of this compound to a more volatile and stable compound is typically required prior to analysis. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and specificity for the direct analysis of this compound in biological matrices. |

| Enzymatic Assays | Coupled enzyme assays can be used to indirectly quantify this compound by measuring the consumption of a cofactor (NADH or NADPH) during its conversion to mevalonic acid. |

Applications in Drug Development

The mevalonate pathway is a well-established target for drugs aimed at lowering cholesterol, most notably the statin class of HMG-CoA reductase inhibitors. A deeper understanding of the intermediates in this pathway, such as this compound, can provide new opportunities for therapeutic intervention.

Logical Relationship for Drug Targeting:

Inhibiting the conversion of this compound to mevalonic acid could offer an alternative strategy to modulate the output of the mevalonate pathway. Furthermore, understanding the regulation of mevaldate reductase could unveil novel targets for controlling isoprenoid biosynthesis.

Conclusion

This compound, while a transient and often overlooked intermediate, holds a crucial position in the mevalonate pathway. Its unique chemical structure and role as the direct precursor to mevalonic acid make it a subject of significant interest for researchers in biochemistry, metabolism, and pharmacology. Further elucidation of its properties and the enzymes that act upon it will undoubtedly contribute to a more complete understanding of isoprenoid biosynthesis and may pave the way for novel therapeutic strategies.

References

Mevalonic Acid vs. Mevaldic Acid in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the nuanced roles and chemical distinctions of mevalonic acid and the historically termed "mevaldic acid" within the intricate pathway of cholesterol biosynthesis. This document provides a comprehensive overview of the enzymatic conversion, regulatory signaling pathways, and detailed experimental protocols relevant to these key molecules in the mevalonate pathway.

Core Concepts: Mevalonic Acid and the Elusive this compound

Mevalonic acid is a cornerstone molecule in cellular metabolism, serving as a critical precursor for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, and coenzyme Q10.[1][2] Its formation is the rate-limiting step in the mevalonate pathway, making the enzyme responsible for its synthesis, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), a major target for cholesterol-lowering drugs known as statins.[1][3]

The term "this compound" refers to a proposed aldehyde intermediate in the reduction of HMG-CoA to mevalonic acid. Historically, it was postulated that the conversion of HMG-CoA to mevalonic acid might proceed via a free aldehyde intermediate. However, contemporary research has refined this understanding. Modern mechanistic studies indicate that the reduction of HMG-CoA is a two-step process that occurs on the active site of HMG-CoA reductase, involving two successive hydride transfers from NADPH.[4][5]

The intermediate formed after the first reduction is an enzyme-bound species referred to as mevaldehyde or mevaldyl-CoA hemithioacetal.[1][4][6] Crucially, this mevaldehyde intermediate does not dissociate from the enzyme into the cellular milieu.[7] Therefore, "this compound" is not a freely available substrate or product in the pathway but rather a transient, enzyme-bound species. This guide will henceforth refer to this intermediate as mevaldehyde to align with current scientific nomenclature.

The chemical distinction lies in the oxidation state of the carbon atom derived from the thioester group of HMG-CoA. In the mevaldehyde intermediate, this carbon is at the aldehyde oxidation state, while in mevalonic acid, it is further reduced to a primary alcohol.

The Mevalonate Pathway: From HMG-CoA to Mevalonic Acid

The synthesis of mevalonic acid is a pivotal control point in cholesterol biosynthesis. The process begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA. HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonic acid.

Enzymatic Reaction and the Transient Intermediate

The reaction catalyzed by HMG-CoA reductase is a four-electron reduction:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-Mevalonate + 2 NADP⁺ + CoA-SH[4]

This reaction proceeds through two key enzyme-bound intermediates: mevaldyl-CoA (a hemithioacetal) and mevaldehyde.[1][6] The currently accepted mechanism involves the following steps on the enzyme surface:

-

First Hydride Transfer: A hydride ion from the first NADPH molecule reduces the thioester group of HMG-CoA to form the mevaldyl-CoA hemithioacetal intermediate.

-

Intermediate Collapse: The hemithioacetal collapses, releasing Coenzyme A and forming the mevaldehyde intermediate.

-

Second Hydride Transfer: A second NADPH molecule provides a hydride ion to reduce the mevaldehyde intermediate to mevalonic acid.

It is critical to note that experimental evidence suggests mevaldehyde does not accumulate as a free molecule during this process.[2][7]

Signaling Pathway: HMG-CoA to Mevalonic Acid

Caption: Enzymatic conversion of HMG-CoA to Mevalonic Acid.

Regulation of Mevalonic Acid Synthesis

The cellular production of mevalonic acid is tightly regulated to maintain cholesterol homeostasis. This regulation occurs primarily at the level of HMG-CoA reductase and involves transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBPs

The transcription of the gene encoding HMG-CoA reductase is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[8][9] When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter region of the HMG-CoA reductase gene, thereby upregulating its transcription.[8][10] Conversely, high levels of cellular sterols prevent the transport of SREBP-2 to the Golgi, leading to decreased transcription of HMG-CoA reductase.

Signaling Pathway: SREBP-2 Regulation of HMG-CoA Reductase

References

- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - ELUCIDATING THE HMG-COA REDUCTASE REACTION MECHANISM USING PH-TRIGGERED TIME-RESOLVED X-RAY CRYSTALLOGRAPHY - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein - WikiLectures [wikilectures.eu]

- 9. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Nexus: Elucidating the Biological Significance of the Mevaldic Acid Intermediate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mevalonate pathway is a cornerstone of cellular metabolism, responsible for the synthesis of a vast array of critical biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. While much of the scientific focus has been directed towards key enzymes like HMG-CoA reductase and downstream products, the transient intermediates within this pathway hold significant, often overlooked, biological importance. This technical guide provides an in-depth exploration of the mevaldic acid intermediate, a pivotal, short-lived molecule at the heart of the mevalonate pathway. We will delve into its formation and conversion, its implicit role in pathway regulation, and its significance as a focal point for therapeutic intervention. This document will further present detailed experimental protocols for studying the enzyme responsible for its turnover and methods for quantifying its downstream product, providing a comprehensive resource for researchers and drug development professionals in this field.

Introduction: The Mevalonate Pathway and its Central Intermediate

The mevalonate pathway is a highly conserved metabolic cascade essential for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] This pathway's products are integral to numerous cellular functions, from maintaining membrane integrity (cholesterol) to participating in signal transduction (prenylated proteins) and electron transport (Coenzyme Q10).[2]

The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step of this pathway.[3] This reaction proceeds through a two-step reduction involving a transient aldehyde intermediate, this compound (or mevaldehyde). While its existence is fleeting, the formation and reduction of this compound are central to the overall flux and regulation of the mevalonate pathway. Understanding the nuances of this intermediate step is critical for a complete comprehension of the pathway's dynamics and for the development of novel therapeutics that target this vital metabolic route.

The this compound Intermediate in the Mevalonate Pathway

This compound exists as a transient intermediate covalently bound to the active site of HMG-CoA reductase during the reduction of HMG-CoA to mevalonate. The reaction mechanism involves two successive NADPH-dependent reductions. In the first step, HMG-CoA is reduced to a hemi-thioacetal, which then releases Coenzyme A to form the this compound intermediate.[4] This aldehyde is then immediately reduced in the second NADPH-dependent step to form mevalonic acid.[4]

The transient nature of this compound makes its direct isolation and quantification exceedingly challenging. Its biological significance, therefore, is intrinsically linked to the function and regulation of HMG-CoA reductase. The efficiency of both the formation and the reduction of this compound directly dictates the rate of mevalonate production and, consequently, the output of the entire downstream pathway.

Signaling Pathways and Logical Relationships

The position of the this compound intermediate within the upper mevalonate pathway is critical. Its formation and immediate conversion are the central catalytic events of the rate-limiting enzyme, HMG-CoA reductase.

The regulation of HMG-CoA reductase, and thus the flux through the this compound intermediate, is tightly controlled at multiple levels, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs), post-transcriptional control, and feedback inhibition by downstream products of the pathway.[3][5]

Quantitative Data

Direct quantitative measurement of the this compound intermediate in biological systems is not currently feasible due to its transient nature. However, the activity of HMG-CoA reductase, the enzyme responsible for its turnover, can be precisely quantified. Furthermore, the concentration of its stable downstream product, mevalonic acid, serves as a reliable indicator of the flux through this step of the pathway.

| Parameter | Method | Typical Values | Reference |

| HMG-CoA Reductase Activity | Spectrophotometric assay | Varies by tissue and physiological state. Limit of detection is typically below 0.05 mU. | [6] |

| Serum Mevalonic Acid Concentration | LC-MS/MS | Healthy individuals: ~1-5 ng/mL. Statin-treated patients: Significantly lower. | [7] |

| Serum Mevalonic Acid Concentration | Ultrasensitive enzymatic assay | Detection limit: 0.4 ng/mL. | [8] |

Table 1: Quantitative Data Related to the this compound Intermediate Step

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[6][9]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)

-

NADPH solution

-

HMG-CoA solution (substrate)

-

Purified HMG-CoA reductase or cell/tissue lysate

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing the HMG-CoA Reductase Assay Buffer and NADPH solution.

-

Sample Preparation: Add the enzyme sample (purified enzyme or lysate) to the wells of the 96-well plate. Include a blank control (no enzyme).

-

Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Calculation: The rate of NADPH consumption is determined from the linear portion of the absorbance vs. time plot. The activity of HMG-CoA reductase is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 x 10³ M⁻¹cm⁻¹.

Quantitative Analysis of Mevalonic Acid by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of mevalonic acid in biological samples, such as serum or plasma.[7][10]

Materials:

-

Internal standard (e.g., deuterated mevalonic acid)

-

Reagents for protein precipitation (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike samples with the internal standard.

-

Perform protein precipitation by adding a cold organic solvent.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional): For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate mevalonic acid from other components using a suitable chromatographic gradient.

-

Detect and quantify mevalonic acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Generate a standard curve using known concentrations of mevalonic acid. Calculate the concentration of mevalonic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Implications for Drug Development

The step involving the this compound intermediate is the direct target of the blockbuster class of drugs, the statins.[3] Statins are competitive inhibitors of HMG-CoA reductase, effectively reducing the production of mevalonic acid and all downstream products of the mevalonate pathway. The profound clinical success of statins in lowering cholesterol and reducing cardiovascular disease risk underscores the therapeutic potential of targeting this metabolic nexus.

Future drug development efforts could focus on:

-

Novel inhibitors of HMG-CoA reductase: Developing new chemical entities with improved efficacy, selectivity, and side-effect profiles.

-

Modulators of HMG-CoA reductase activity: Investigating allosteric modulators that could fine-tune the enzyme's activity rather than complete inhibition.

-

Targeting the this compound binding site: Designing molecules that specifically interact with the transient intermediate binding site, potentially offering a different mechanism of inhibition.

The inhibition of the mevalonate pathway has also shown promise in oncology, as cancer cells often exhibit increased flux through this pathway to support rapid proliferation and membrane synthesis.[11] Therefore, understanding the intricacies of the this compound intermediate step is paramount for the rational design of next-generation therapies for a range of diseases.

Conclusion

The this compound intermediate, though transient, represents a critical juncture in the mevalonate pathway. Its formation and reduction are the defining actions of the pathway's rate-limiting enzyme, HMG-CoA reductase. While direct investigation of this compound is challenging, a thorough understanding of its role within the enzyme's catalytic cycle provides invaluable insights into the regulation of isoprenoid biosynthesis. The experimental protocols detailed herein offer robust methods for probing the activity of this crucial metabolic step. For researchers and drug development professionals, a continued focus on the HMG-CoA reductase reaction, with an appreciation for the significance of its transient intermediate, will undoubtedly pave the way for new therapeutic strategies targeting a wide spectrum of human diseases.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]